molecular formula C14H18O3 B592742 (+)-Stiripentol CAS No. 144017-65-2

(+)-Stiripentol

货号: B592742
CAS 编号: 144017-65-2
分子量: 234.295
InChI 键: IBLNKMRFIPWSOY-VUDGCMKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Stiripentol is a pharmaceutical compound primarily used as an anticonvulsant. It is known for its efficacy in treating epilepsy, particularly in patients with Dravet syndrome, a severe form of epilepsy. The compound is a derivative of phenylbutyric acid and has a unique chemical structure that contributes to its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Stiripentol involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of phenylbutyric acid derivatives followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions

(+)-Stiripentol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives of this compound with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

科学研究应用

(+)-Stiripentol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenylbutyric acid derivatives.

    Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.

    Medicine: Extensively studied for its anticonvulsant properties and potential use in treating other neurological disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

The mechanism of action of (+)-Stiripentol involves multiple pathways:

    GABAergic System: this compound enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting its degradation and increasing its release.

    Calcium Channels: The compound modulates calcium channels, reducing neuronal excitability and preventing seizures.

    Enzyme Inhibition: this compound inhibits cytochrome P450 enzymes, leading to increased levels of other anticonvulsant drugs in the body, thereby enhancing their efficacy.

相似化合物的比较

(+)-Stiripentol is unique compared to other anticonvulsants due to its multifaceted mechanism of action and its ability to enhance the effects of other drugs. Similar compounds include:

    Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

    Valproic Acid: A broad-spectrum anticonvulsant that also affects GABA levels.

    Clobazam: A benzodiazepine used for its anticonvulsant and anxiolytic effects.

Each of these compounds has distinct mechanisms and therapeutic profiles, but this compound stands out for its combined effects on GABAergic activity, calcium channels, and enzyme inhibition.

生物活性

(+)-Stiripentol (STP), an antiseizure medication, is primarily indicated for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy. Its biological activity is characterized by multiple mechanisms of action, influencing various neurotransmitter systems and metabolic pathways. This article explores the pharmacological properties, efficacy, and safety of stiripentol, supported by data tables and case studies.

Stiripentol exhibits several mechanisms that contribute to its antiseizure effects:

  • GABAergic Modulation :
    • STP enhances gamma-aminobutyric acid (GABA) neurotransmission by acting as a positive allosteric modulator of GABAA_A receptors. It inhibits the degradation and uptake of GABA, leading to increased inhibitory signaling in the central nervous system .
    • It has been shown to increase both the frequency and duration of postsynaptic events at GABAA_A receptors, which are crucial for fast inhibitory neurotransmission .
  • Ion Channel Interaction :
    • The compound inhibits voltage-gated sodium and T-type calcium channels, which are associated with anticonvulsant properties . This action contributes to stabilizing neuronal excitability and preventing seizure propagation.
  • Neuroprotective Effects :
    • Recent studies indicate that STP increases the enzymatic activity of protein-l-isoaspartyl methyltransferase (PIMT), which has neuroprotective effects by repairing damaged proteins in neurons . This mechanism may help mitigate neurotoxicity associated with various pathological conditions.
  • Metabolic Regulation :
    • Stiripentol is also involved in regulating glucose metabolism and inhibiting lactate dehydrogenase, which may further support its neuroprotective role and enhance the efficacy of other antiseizure medications .

Clinical Efficacy Data

Stiripentol has been evaluated in numerous clinical studies, demonstrating significant efficacy in reducing seizure frequency among patients with Dravet syndrome:

Study TypePopulationResponder Rate (%)Seizure-Free Rate (%)Comments
Retrospective Observational15 studies68% (41%-100%)26%-100% (mean 77%)Effective as add-on therapy
Randomized Controlled Trials64 patients72% had ≥50% reduction in GTCS frequencyNot specifiedRapid onset of action
Long-term Follow-up196 patients53% responder rate at 3 months; 29% at 12 months; 22% at 24 monthsSeizure freedom in 9% at initial follow-upSustained response influenced by age

Case Studies

  • Case Series in China :
    • A study involving five children with Dravet syndrome showed that all patients experienced a significant reduction in seizure frequency during the treatment phase with stiripentol, underscoring its effectiveness as an adjunct therapy .
  • Longitudinal Experience :
    • A comprehensive analysis over 30 years involving 160 patients initiated stiripentol before two years of age, showing a mean age of initiation at 15 months. The results indicated substantial improvements in seizure control when used alongside clobazam and valproate .

Safety Profile

Stiripentol is generally well tolerated, with adverse events manageable through dose adjustments. The most common side effects include sedation, appetite changes, and gastrointestinal disturbances. Clinical evaluations have confirmed that treatment-emergent adverse events are often mild and transient, allowing for continued therapy without significant interruptions .

属性

IUPAC Name

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-VUDGCMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144017-65-2
Record name Stiripentol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIRIPENTOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does (+)-Stiripentol exert its anticonvulsant effects?

A1: this compound primarily acts as a positive allosteric modulator of type-A gamma-aminobutyric acid (GABAA) receptors. [, , , ] This means it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. By increasing GABAergic neurotransmission, this compound helps to suppress neuronal hyperexcitability associated with seizures. [, ]

Q2: Does this compound show selectivity for specific GABAA receptor subtypes?

A2: Yes, research suggests that this compound exhibits a preference for GABAA receptors containing the α3 subunit. [] These receptors are predominantly expressed in the immature brain, potentially explaining the enhanced clinical efficacy of this compound in childhood-onset epilepsies like Dravet syndrome. []

Q3: Are there other mechanisms contributing to this compound's anticonvulsant activity?

A3: Beyond its direct effects on GABAA receptors, this compound is a broad-spectrum inhibitor of cytochrome P450 enzymes. [] This property influences the metabolism of other concurrently administered antiepileptic drugs, potentially enhancing their therapeutic effects. [] Further research suggests a role of this compound in inhibiting lactate dehydrogenase A (LDHA), potentially interrupting a feedforward mechanism of epileptogenesis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H18O3 and its molecular weight is 234.29 g/mol. []

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Researchers have employed various spectroscopic techniques for the structural characterization of this compound and its degradation products. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy have been utilized to elucidate the structure of this compound and its degradation products. []* Mass Spectrometry (MS): Ion trap mass spectrometry has been applied in conjunction with NMR for the structural confirmation of this compound degradation products. []

Q6: What strategies have been explored to enhance this compound's stability and bioavailability?

A6: Due to its poor solubility and stability in acidic environments, several formulation approaches have been investigated to improve this compound's delivery. One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. [] This formulation strategy aims to protect the drug from the acidic environment of the stomach, enhance its dissolution in the intestine, and consequently improve its absorption and bioavailability. []

Q7: What is known about the pharmacokinetic profile of this compound in humans?

A7: Studies in humans have revealed that this compound exhibits Michaelis-Menten kinetics. [] This implies that its clearance rate is dependent on its concentration in the body. [] At higher doses, the clearance rate decreases, leading to a more than proportional increase in plasma concentrations. []

Q8: Has therapeutic drug monitoring been established for this compound?

A8: While a definitive therapeutic range has not been firmly established, research suggests that trough plasma concentrations between 10 and 15 mg/L are typically achieved with standard doses. [] Although a concentration-efficacy relationship is yet to be clearly defined, there is some evidence to suggest a correlation between higher concentrations and potential toxicity. [] Given its non-linear pharmacokinetics, therapeutic drug monitoring of this compound is recommended. []

Q9: What preclinical models have been used to study this compound's anticonvulsant effects?

A9: Preclinical studies have employed various models to investigate the efficacy of this compound:* Rodent Models: Early research established the anticonvulsant effects of this compound in rodent models. [] Further investigations using rat models showed a greater efficacy of this compound in the immature brain compared to the mature brain, potentially due to the higher expression of the α3 GABAA receptor subunit. [] * Zebrafish Model: A zebrafish model carrying a homozygous mutation in the Scn1Lab gene has been explored as a potential tool for high-throughput drug screening and investigating this compound's efficacy in Dravet syndrome. []

Q10: What are the main clinical applications of this compound?

A10: this compound is primarily indicated as adjunctive therapy for Dravet syndrome, particularly in patients receiving clobazam and/or valproate. [] Clinical trials have shown its efficacy in reducing seizure frequency and improving seizure control in this patient population. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。